

Application Notes and Protocols for BAY-805 in Cell-Based Assays

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Compound of Interest

Compound Name: BAY-805

Cat. No.: B10856275

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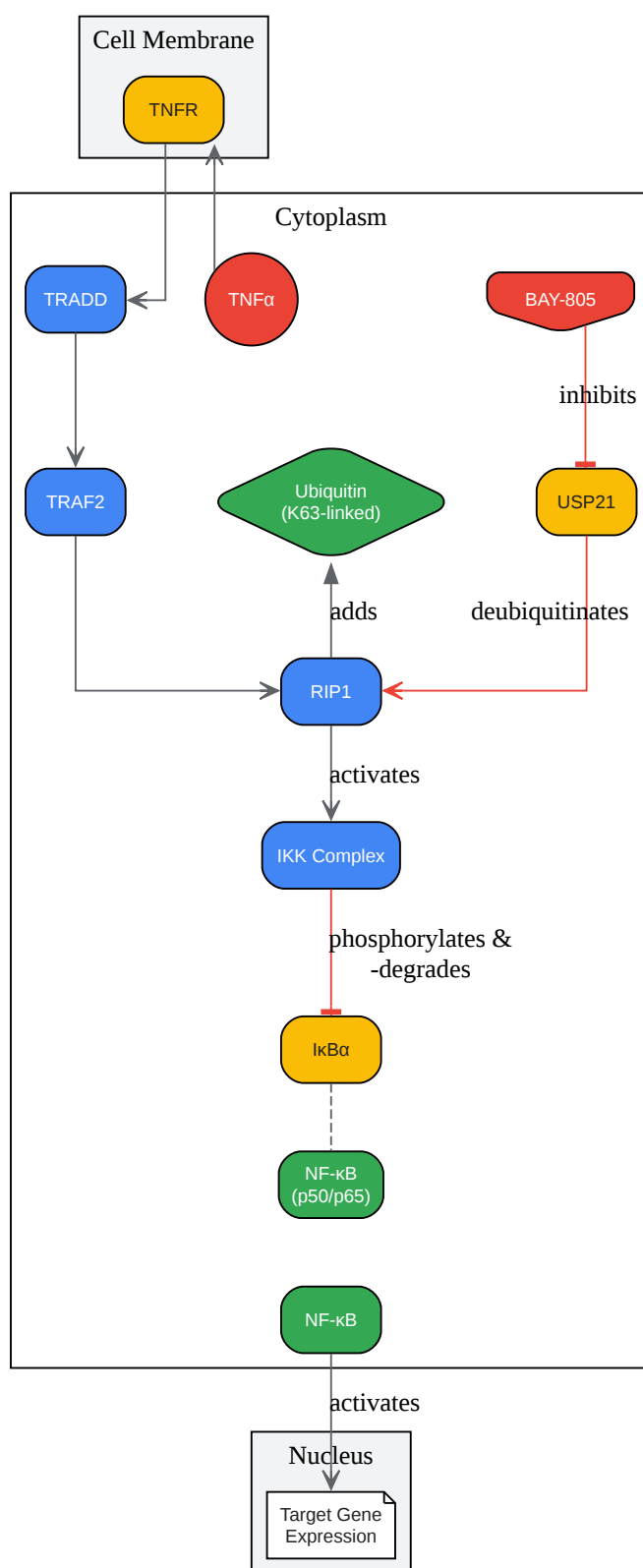
Introduction:

BAY-805 is a potent, selective, and cell-active non-covalent inhibitor of ubiquitin-specific protease 21 (USP21), a deubiquitinating enzyme (DUB) implicated in various cellular processes, including tumor development and growth.^{[1][2][3]} These application notes provide detailed protocols for utilizing **BAY-805** in cell-based assays to investigate its mechanism of action and assess its cellular effects.

Mechanism of Action and Signaling Pathway

BAY-805 targets the catalytic activity of USP21.^[1] USP21 is known to deubiquitinate Receptor-Interacting Protein 1 (RIP1), an essential component of the Tumor Necrosis Factor (TNF α)-induced NF- κ B signaling pathway. By inhibiting USP21, **BAY-805** prevents the deubiquitination of RIP1. The resulting accumulation of ubiquitinated RIP1 leads to the activation of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.^{[2][4]}

Signaling Pathway Diagram



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Caption: **BAY-805** inhibits USP21, leading to NF-κB activation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **BAY-805** in various assays.

Table 1: In Vitro Potency of **BAY-805**

Assay Type	Target	IC50 (nM)	Reference
HTRF Assay	hUSP21	6	[5]
Ub-Rhodamine Assay	hUSP21	2	[5]
Surface Plasmon Resonance (SPR)	hUSP21	2.2 (Kd)	[4]

Table 2: Cellular Activity of **BAY-805**

Assay Type	Cellular Effect	EC50 (nM)	Reference
NF-κB Reporter Assay	NF-κB Activation	17	[5]
HiBIT CETSA	USP21 Target Engagement	~95	[4]

Experimental Protocols

NF-κB Dual-Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway in response to **BAY-805** treatment.

Materials:

- Cells stably expressing an NF-κB luciferase reporter and a constitutively expressed control reporter (e.g., Renilla luciferase).
- BAY-805** (and a negative control, e.g., BAY-728).
- Cell culture medium and supplements.

- 96-well white, clear-bottom tissue culture plates.
- Dual-luciferase reporter assay system.
- Luminometer.

Protocol:

- Cell Seeding: Seed the reporter cells in a 96-well plate at a density optimized for your cell line and allow them to attach overnight.
- Compound Treatment: Prepare serial dilutions of **BAY-805** in cell culture medium. Add the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) and a positive control for NF- κ B activation if available.
- Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a CO₂ incubator.
- Assay Procedure:
 - Equilibrate the plate to room temperature.
 - Carefully remove the culture medium.
 - Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- Data Analysis:
 - Normalize the firefly luciferase signal (NF- κ B reporter) to the Renilla luciferase signal (control reporter) for each well.
 - Plot the normalized luciferase activity against the concentration of **BAY-805**.
 - Determine the EC₅₀ value, which is the concentration of **BAY-805** that induces a half-maximal response.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of **BAY-805** to USP21 in a cellular context. The HiBiT CETSA format is a sensitive method for this purpose.

Materials:

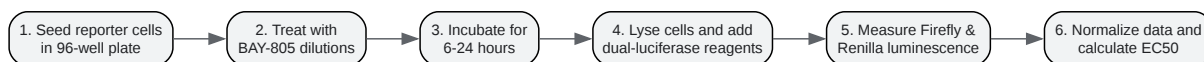
- HEK293T cells.
- Expression vector for USP21 fused with a HiBiT tag.
- Transfection reagent.
- **BAY-805**.
- LgBiT protein and Nano-Glo substrate.
- Thermal cycler.
- Luminometer.

Protocol:

- Transfection: Transfect HEK293T cells with the HiBiT-tagged USP21 expression vector.
- Cell Seeding: The following day, seed the transfected cells into 96-well plates.
- Compound Treatment: Treat the cells with various concentrations of **BAY-805** or vehicle control for 1 hour at 37°C.
- Thermal Challenge: Heat the plate for 3 minutes at a range of temperatures to create a melt curve (e.g., 37°C to 60°C).
- Cell Lysis and Luminescence Detection:
 - Lyse the cells by adding a solution containing LgBiT protein.

- Add Nano-Glo substrate.
- Measure the luminescence signal using a plate reader.
- Data Analysis:
 - The luminescence signal is proportional to the amount of soluble (non-denatured) HiBiT-USP21.
 - Plot the relative luminescence units against the temperature for both **BAY-805**-treated and vehicle-treated cells.
 - The binding of **BAY-805** will stabilize USP21, resulting in a shift of the melt curve to higher temperatures.

Experimental Workflow Diagrams



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Caption: Workflow for the NF-κB Dual-Luciferase Reporter Assay.



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Caption: Workflow for the HiBiT Cellular Thermal Shift Assay (CETSA).

Cell Viability/Cytotoxicity Assay (Adaptable Protocol)

This protocol describes a general method for assessing the effect of **BAY-805** on cell viability and proliferation using a commercially available ATP-based assay (e.g., CellTiter-Glo®).

Materials:

- Cancer cell line of interest.
- **BAY-805**.
- Cell culture medium and supplements.
- 96-well or 384-well opaque-walled tissue culture plates.
- CellTiter-Glo® Luminescent Cell Viability Assay kit.
- Luminometer.

Protocol:

- Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined optimal density. Include wells with medium only for background measurement.
- Compound Addition: After allowing the cells to attach (e.g., 24 hours), add serial dilutions of **BAY-805** to the wells. Include vehicle-treated wells as a 100% viability control.
- Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a CO2 incubator.
- Assay Procedure:
 - Equilibrate the plate to room temperature for approximately 30 minutes.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Record the luminescence using a plate reader.
- Data Analysis:
 - Subtract the average background luminescence from all experimental wells.

- Normalize the data to the vehicle-treated control wells (set to 100% viability).
- Plot the percentage of cell viability against the log concentration of **BAY-805** to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for commercial assay kits.

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